molecular formula C11H16FNO B13314237 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13314237
M. Wt: 197.25 g/mol
InChI Key: IHIXHAMAZLJOLN-UHFFFAOYSA-N
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Description

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16FNO. It is a fluorinated derivative of phenylethylamine and contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoroacetophenone with ethylamine to form 1-(3-fluorophenyl)ethylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-one.

    Reduction: Formation of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol
  • 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol
  • 1-{[1-(3-Chlorophenyl)ethyl]amino}propan-2-ol

Uniqueness: 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-fluoro substitution pattern may result in different binding affinities and selectivities compared to its 2-fluoro and 4-fluoro analogs .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

IHIXHAMAZLJOLN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)F)O

Origin of Product

United States

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